molecular formula C8H12N2O B1405915 (3-Ethoxypyridin-4-yl)methanamine CAS No. 1508480-51-0

(3-Ethoxypyridin-4-yl)methanamine

Cat. No. B1405915
M. Wt: 152.19 g/mol
InChI Key: WLHARAWFWKBVJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

EPM is produced through the reaction of a pyridine derivative and an amine. More detailed information about its synthesis might be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .


Molecular Structure Analysis

The molecular formula of EPM is C8H12N2O . Its molecular weight is 152.19 g/mol . For more detailed structural analysis, you may refer to its NMR, HPLC, LC-MS documents .


Chemical Reactions Analysis

EPM is produced through the reaction of a pyridine derivative and an amine. More detailed information about its chemical reactions might be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .


Physical And Chemical Properties Analysis

The physical and chemical properties of EPM such as its melting point, boiling point, and density can be found in its Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

  • Antimicrobial Activities : A study by Thomas, Adhikari, and Shetty (2010) explored the synthesis of methanamine derivatives and their application in antimicrobial activities. They found that these compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

  • Antibacterial and Antifungal Activity : Rao, Prasad, and Rao (2013) synthesized a compound related to (3-Ethoxypyridin-4-yl)methanamine, which displayed acceptable results in antibacterial and antifungal activity (Rao, Prasad, & Rao, 2013).

  • Anticonvulsant Agents : Research by Pandey and Srivastava (2011) involved synthesizing novel schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity. They found several compounds with significant seizures protection (Pandey & Srivastava, 2011).

  • Antidepressant-like Activity : Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrated potent antidepressant-like activity (Sniecikowska et al., 2019).

  • Photocytotoxicity in Red Light : Basu et al. (2014) investigated Iron(III) complexes that included (pyridin-2-yl)methyl methanamine. These complexes exhibited unprecedented photocytotoxicity in red light and were used for cellular imaging (Basu et al., 2014).

  • In Vitro Antitumor Activity : A study by Károlyi et al. (2012) synthesized functionalized mono-, bis- and tris-methanamines, including derivatives of (3-Ethoxypyridin-4-yl)methanamine, and found they displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cells (Károlyi et al., 2012).

  • Squalene Epoxidase Inhibition : Horie et al. (1990) discussed the compound NB-598, which includes a methanamine structure. This compound was found to inhibit human microsomal squalene epoxidase in a competitive manner (Horie et al., 1990).

  • Selective Hydroxylation of Alkanes : Research by Sankaralingam and Palaniandavar (2014) explored diiron(III) complexes of tridentate 3N ligands, including (pyridin-2-yl)methanamine, as functional models for methane monooxygenases. They found that these complexes function as efficient catalysts for selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Safety And Hazards

EPM is intended for R&D use only and not for direct human use . More detailed safety and hazard information might be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(3-ethoxypyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-8-6-10-4-3-7(8)5-9/h3-4,6H,2,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHARAWFWKBVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxypyridin-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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